Amlodipine besylate monohydrate

solid‑form screening preformulation biopharmaceutics

Amlodipine besylate monohydrate (CAS 532929-67-2) is a crystalline hydrate form of the dihydropyridine calcium channel antagonist amlodipine besylate, a widely prescribed agent for hypertension and coronary artery disease. The compound belongs to a family of four documented solid forms—anhydrate, monohydrate, dihydrate, and amorphous—each exhibiting distinct crystal packing, hydrogen‑bond networks, and thermodynamic stability.

Molecular Formula C26H33ClN2O9S
Molecular Weight 585.06
CAS No. 532929-67-2
Cat. No. B605484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine besylate monohydrate
CAS532929-67-2
SynonymsAmlodipine besylate monohydrate
Molecular FormulaC26H33ClN2O9S
Molecular Weight585.06
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O
InChI1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2
InChIKeyHCCDDRGYEWJVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Besylate Monohydrate (CAS 532929-67-2) – Solid-State Identity and Clinical–Industrial Baseline for Differentiated Calcium Channel Blocker Sourcing


Amlodipine besylate monohydrate (CAS 532929-67-2) is a crystalline hydrate form of the dihydropyridine calcium channel antagonist amlodipine besylate, a widely prescribed agent for hypertension and coronary artery disease [1]. The compound belongs to a family of four documented solid forms—anhydrate, monohydrate, dihydrate, and amorphous—each exhibiting distinct crystal packing, hydrogen‑bond networks, and thermodynamic stability [1][2]. The monohydrate was first identified by Rollinger & Burger (2002) as a previously unknown stable crystal form existing alongside the anhydrate [2], and its structural uniqueness underpins quantifiable differences in solubility, thermal behaviour, water content, and process‑induced transformation kinetics that directly impact formulation, manufacturing, and regulatory dossier decisions.

Why Amlodipine Besylate Monohydrate Cannot Be Treated as Interchangeable with the Anhydrate, Dihydrate, or Amorphous Forms in Scientific and Industrial Procurement


Amlodipine besylate monohydrate is not a simple interchangeable commodity with other solid forms of the same salt. The four solid forms (anhydrate, monohydrate, dihydrate, amorphous) differ in their hydrogen‑bond architecture, crystal lattice energy, and water stoichiometry, producing a quantifiable kinetic solubility rank order (anhydrate > monohydrate > dihydrate) at 37 °C in water [1], distinct thermal dehydration enthalpies and onset temperatures [1], and divergent process‑induced phase transformation pathways during wet granulation and dissolution [1][2]. Substituting one solid form for another without reformulation can alter dissolution rate, content uniformity after processing, and—critically—compromise the patent‑defined pharmaceutical composition claims (e.g., US 6,828,339) that specify the crystalline monohydrate by its unique X‑ray powder diffraction pattern and DSC melting endotherm [3]. The quantitative evidence below demonstrates exactly where selection of the monohydrate matters for sourcing, quality control, and manufacturing decisions.

Quantitative Differential Evidence for Amlodipine Besylate Monohydrate vs. Closest Solid‑Form Analogs – A Comparator‑Based Selection Guide for R&D and Procurement


Kinetic Solubility Rank Order at 37 °C in Water: Anhydrate > Monohydrate > Dihydrate

The monohydrate occupies a defined intermediate position in the kinetic solubility hierarchy of amlodipine besylate solid forms. At 37 °C in water, the rank order is anhydrate > monohydrate > dihydrate, established by UV‑spectrophotometric measurement of filtered solutions after equilibration with continuous shaking at 100 rpm [1]. The anhydrate yields the highest dissolved concentration, the monohydrate an intermediate value, and the dihydrate the lowest. All three crystalline forms undergo solvent‑mediated transformation to the dihydrate under these conditions, confirming the monohydrate's metastable solubility advantage over the thermodynamically most stable dihydrate [1].

solid‑form screening preformulation biopharmaceutics

Thermal Behaviour (DSC): Monohydrate Dehydration Endotherm at 87 °C vs. Anhydrate Melting at 201 °C and Dihydrate Two‑Step Dehydration at 48 °C and 87 °C

Differential scanning calorimetry (DSC) provides a quantitative thermal fingerprint that unequivocally distinguishes the monohydrate from its anhydrate and dihydrate counterparts. The monohydrate exhibits a single dehydration endotherm with an onset temperature of 87 °C and an enthalpy of 49.93 ± 0.92 kJ mol⁻¹ [1]. The anhydrate shows no dehydration event but melts at approximately 201 °C (ΔHf = 51.54 ± 0.30 kJ mol⁻¹). The dihydrate displays two distinct dehydration endotherms at 48 °C (ΔH = 18.55 ± 2.31 kJ mol⁻¹) and 87 °C (ΔH = 34.96 ± 1.04 kJ mol⁻¹) [1]. The monohydrate's single‑step dehydration is also confirmed by thermogravimetric analysis (TGA), showing a weight loss of 2.80 ± 0.04 % w/w, consistent with the theoretical water content of 3.08 % w/w [1].

thermal analysis polymorph characterisation quality control

X‑Ray Powder Diffraction (XRPD) Pattern: Unique Monohydrate Peaks at 4.8°, 9.6°, and 13.9° 2θ vs. Anhydrate and Dihydrate Signatures

XRPD provides a definitive, non‑destructive method to confirm the monohydrate identity and distinguish it from the anhydrate and dihydrate. The monohydrate (MH) exhibits characteristic intense diffraction peaks at 4.8°, 9.6°, and 13.9° 2θ [1]. In contrast, the anhydrate (AH) shows prominent peaks at 5.8°, 11.6°, and 13.0° 2θ (corresponding to the (002), (004), and (023) planes), while the dihydrate (DH) displays intense peaks at 4.9°, 13.4°, 19.4°, and 24.9° 2θ (corresponding to the (100), (210), (400), and (222) planes) [1]. The specific XRPD pattern of the monohydrate is explicitly referenced in US Patent 6,828,339 (FIG. 9C) as a defining characteristic of the claimed crystalline amlodipine besylate monohydrate [2].

solid‑state characterisation patent compliance quality assurance

Process‑Induced Phase Transformation: Amorphous Form Recrystallises Specifically to the Monohydrate During Dissolution, Not to the Anhydrate or Dihydrate

When the amorphous form of amlodipine besylate contacts aqueous dissolution media, it undergoes solvent‑mediated recrystallisation. UV imaging and Raman spectroscopy have demonstrated that the amorphous form recrystallises specifically to the monohydrate, not to the anhydrate or the dihydrate, under the early dissolution conditions studied [1]. The dihydrate crystalline form dissolves more slowly than the amorphous form, while the monohydrate serves as the kinetically favoured crystallisation product from the supersaturated solution generated by dissolving amorphous material [1]. This behaviour positions the monohydrate as a critical reference phase for dissolution method development and for understanding the performance of amorphous solid dispersion formulations.

dissolution science process analytical technology amorphous formulation

Patent‑Defined Quality Attributes: DSC Melting Range 92–104 °C, Purity ≥99 %, and Controlled Particle Size for the Crystalline Monohydrate

US Patent 6,828,339 explicitly claims a crystalline amlodipine besylate monohydrate with a DSC melting point in the range of 92–104 °C, a purity of at least 99 %, and an XRPD pattern corresponding to FIG. 9C [1]. The patent further claims pharmaceutical compositions containing 1–20 mg of this monohydrate with specified excipients (microcrystalline cellulose, sodium starch glycolate, magnesium stearate) [1]. The monohydrate is also claimed in particle‑size‑controlled embodiments: average particle size of 100 μm or less, preferably 50 μm or less, and most preferably 10 μm or less [1]. These attributes constitute a legally and technically enforceable specification that differentiates the patent‑protected monohydrate from generic anhydrate‑based sources.

regulatory affairs patent landscape procurement specification

Moisture Sorption Stability: Monohydrate Forms an Isomorphic Dehydrate Without Lattice Collapse Over a Broad Humidity Range

Rollinger & Burger (2002) demonstrated through moisture sorption–desorption studies that both the anhydrate and monohydrate forms of amlodipine besylate exhibit unusual physical stability across a broad range of relative humidities [2]. Critically, upon dehydration the monohydrate forms an isomorphic dehydrate—a crystal lattice that retains the structural framework of the parent hydrate despite water loss, as confirmed by variable‑temperature XRPD [2]. This isomorphic dehydration behaviour differs fundamentally from the dihydrate, whose crystal lattice collapses upon water removal, forming a melt that subsequently recrystallises to the anhydrate [1][2]. The isomorphic dehydrate property means the monohydrate can withstand transient low‑humidity processing conditions without catastrophic loss of crystallinity.

solid‑state stability manufacturing robustness humidity control

Highest‑Value Application Scenarios for Amlodipine Besylate Monohydrate Stemming from Its Quantified Solid‑State Differentiation


Preformulation Solid‑Form Selection for Immediate‑Release Tablet Development

When developing an immediate‑release amlodipine besylate tablet, the monohydrate offers a rationally selected middle ground between the fast‑dissolving but process‑labile anhydrate (which converts to dihydrate during wet granulation [1]) and the slow‑dissolving dihydrate (most thermodynamically stable but least soluble [1]). The monohydrate's intermediate kinetic solubility rank order, combined with its single‑step dehydration at 87 °C well above typical drying temperatures and its ability to form an isomorphic dehydrate [2], makes it the solid form of choice for wet‑granulation processes where the dihydrate's two‑step dehydration and lattice collapse would introduce content uniformity and dissolution variability [1][2].

Quality Control Identity Testing and Supplier Qualification for Patent‑Compliant API Procurement

The monohydrate's unique XRPD peaks at 4.8°, 9.6°, and 13.9° 2θ, together with its DSC melting endotherm at 92–104 °C and water content of 2.8–3.1 % w/w, provide a three‑point orthogonal identity verification protocol [1][4]. These parameters can be written directly into a Certificate of Analysis specification, enabling QC laboratories to confirm that the received material is the patent‑claimed crystalline monohydrate and not the anhydrate (melts at ~201 °C, XRPD peaks at 5.8°, 11.6°, 13.0° 2θ, no water content) or a mixture of solid forms [1][4].

Dissolution Method Development for Amorphous Solid Dispersion Formulations

Because the amorphous form of amlodipine besylate recrystallises specifically to the monohydrate upon contact with aqueous dissolution media—not to the anhydrate or dihydrate [5]—the monohydrate must be included as the crystalline reference standard during dissolution method development for amorphous solid dispersions. This ensures that the dissolution test can discriminate between the fast‑dissolving amorphous phase and the monohydrate recrystallisation product, providing a biorelevant and stability‑indicating method [5].

Manufacturing Process Design for Wet Granulation and Drying Unit Operations

Process engineers designing a wet‑granulation line for amlodipine besylate tablets can select the monohydrate to avoid the process‑induced phase transformation that converts the anhydrate to the dihydrate during granulation, a transformation that proceeds faster under the shear forces of wet granulation than under static solubility conditions [3]. The monohydrate's isomorphic dehydration behaviour further ensures that drying at temperatures up to 70–80 °C preserves crystallinity, whereas the dihydrate lattice collapses at much lower temperatures, risking amorphous content and downstream stability failure [1][2].

Quote Request

Request a Quote for Amlodipine besylate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.